N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activities
- Research has led to the facile and convenient synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. Some of these compounds possess significant anticancer and antimicrobial activities, showcasing the versatility and potential therapeutic applications of these synthesized molecules (S. Riyadh, N. A. Kheder, Ahlam M. Asiry, 2013).
Antimicrobial and Antioxidant Properties
- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against Spodoptera littoralis, indicating the potential of these compounds in agricultural applications (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
- Another study focused on the synthesis of novel 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety, which demonstrated significant antioxidant ability, highlighting the chemical's utility in developing new antioxidant agents (R. M. Shakir, K. Ali, Dhuha Faruk. Hussain, 2017).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-14-5-4-6-16(11-14)33-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-17-8-7-15(31-2)12-18(17)32-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWDYOOQBFSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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